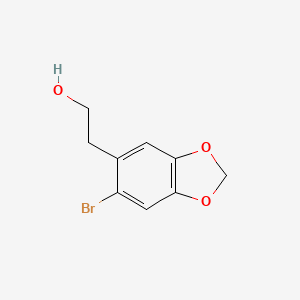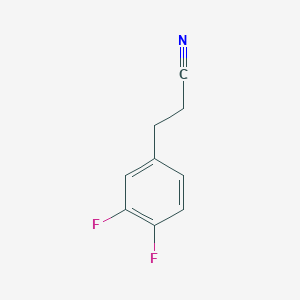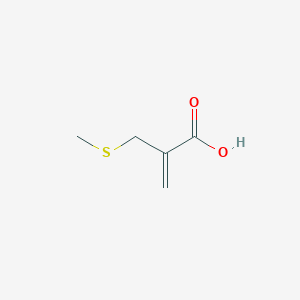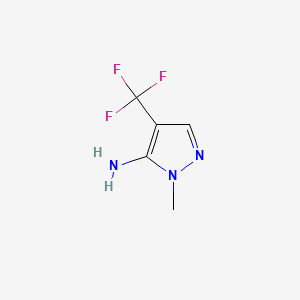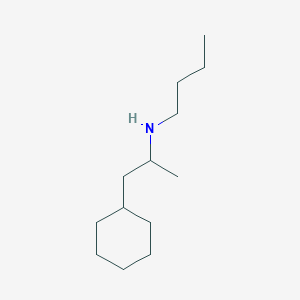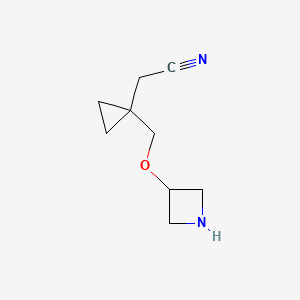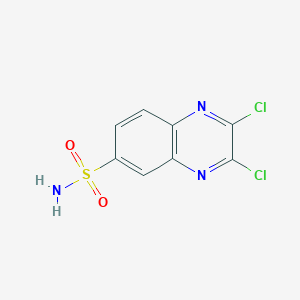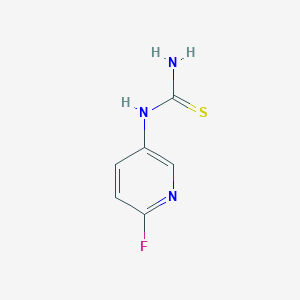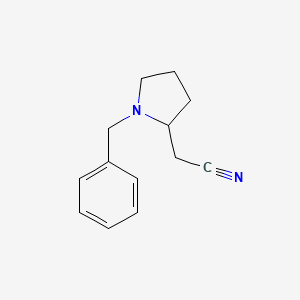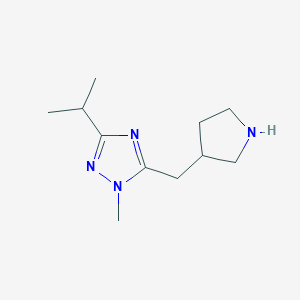![molecular formula C5H10Cl2N2S2 B13522123 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2S2.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride typically involves the reaction of 2-amino-5-methylthio-1,3-thiazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored as a rapid and efficient method for preparing thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial production due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride.
2-Amino-5-methylthio-1,3-thiazole: A precursor in the synthesis of the compound.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiazole derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C5H10Cl2N2S2 |
|---|---|
Poids moléculaire |
233.2 g/mol |
Nom IUPAC |
(2-methylsulfanyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2S2.2ClH/c1-8-5-7-3-4(2-6)9-5;;/h3H,2,6H2,1H3;2*1H |
Clé InChI |
JTIPMVPZUQEXEM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(S1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





